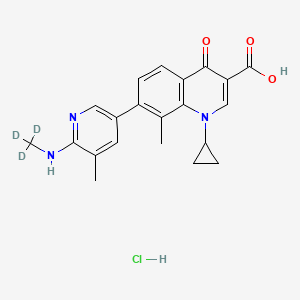

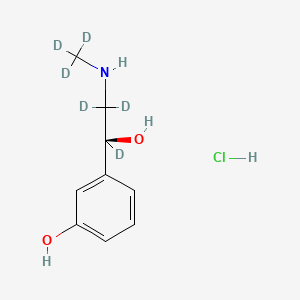

Ozenoxacin-d3 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

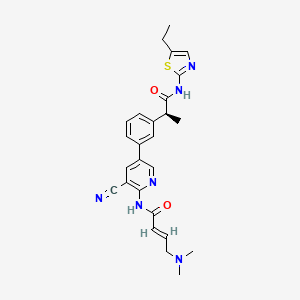

Ozenoxacin-d3 (hydrochloride) is a deuterium-labeled derivative of Ozenoxacin hydrochloride. Ozenoxacin is a non-fluorinated quinolone antibacterial agent that shows potent activity against microorganisms isolated from skin and soft tissue infections . The deuterium labeling in Ozenoxacin-d3 (hydrochloride) is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ozenoxacin involves several key steps:

Stille Coupling: The synthesis begins with the Pd-catalyzed cross-coupling of a bromoquinolone and a pyridyl tributylstannane.

Nucleophilic Aromatic Substitution: The pyridyl tributylstannane is synthesized from the corresponding dihalopyridine through nucleophilic aromatic substitution with methylamine, protected as the acetamide using acetic anhydride.

Pd-Catalyzed Stannylation: This step involves the conversion to the organostannane through a Pd-catalyzed stannylation with bis(tributyltin).

Michael Addition and Friedel-Crafts Acylation: The bromoquinolone is made from N-cyclopropyl aniline and diethyl ethoxymethylenemalonate, reacting through a Michael addition, followed by elimination of the ethoxy group and a Friedel-Crafts acylation at elevated temperature.

Industrial Production Methods

Industrial production methods for Ozenoxacin-d3 (hydrochloride) are not widely documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions for yield and purity, using scalable techniques such as continuous flow chemistry and employing robust purification methods like crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ozenoxacin-d3 (hydrochloride) undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolone N-oxides, while reduction could produce reduced quinolone derivatives.

Aplicaciones Científicas De Investigación

Ozenoxacin-d3 (hydrochloride) is used extensively in scientific research:

Chemistry: It serves as a tracer in studies involving the pharmacokinetics and metabolism of Ozenoxacin.

Biology: It is used to study the interaction of Ozenoxacin with bacterial cells and its mechanism of action.

Medicine: It helps in understanding the drug’s efficacy and safety profile in treating skin infections.

Industry: It is used in the development of new antibacterial agents and in quality control processes.

Mecanismo De Acción

Ozenoxacin-d3 (hydrochloride) exerts its effects by inhibiting bacterial DNA synthesis. It targets two key enzymes:

DNA Gyrase: This enzyme is involved in the supercoiling of bacterial DNA.

Topoisomerase IV: This enzyme is involved in the relaxation and decatenation of bacterial DNA.

By inhibiting these enzymes, Ozenoxacin-d3 (hydrochloride) prevents bacterial DNA replication, leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar Compounds

Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

Moxifloxacin: A fluoroquinolone used to treat a variety of bacterial infections.

Uniqueness

Ozenoxacin-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. Unlike fluoroquinolones, Ozenoxacin is non-fluorinated, which may reduce certain side effects associated with fluorine-containing compounds .

Propiedades

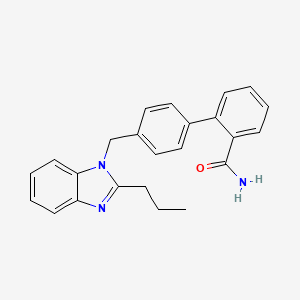

Fórmula molecular |

C21H22ClN3O3 |

|---|---|

Peso molecular |

402.9 g/mol |

Nombre IUPAC |

1-cyclopropyl-8-methyl-7-[5-methyl-6-(trideuteriomethylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H21N3O3.ClH/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27;/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27);1H/i3D3; |

Clave InChI |

UKHHULMETIGXKF-FJCVKDQNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])NC1=NC=C(C=C1C)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C.Cl |

SMILES canónico |

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)

![1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone](/img/structure/B12405200.png)